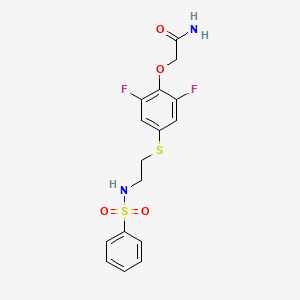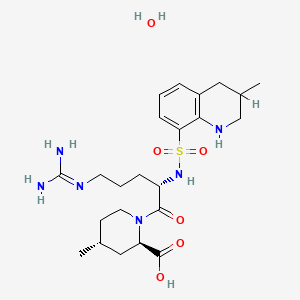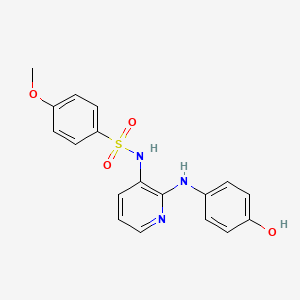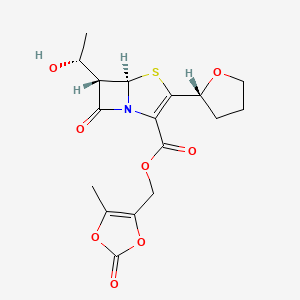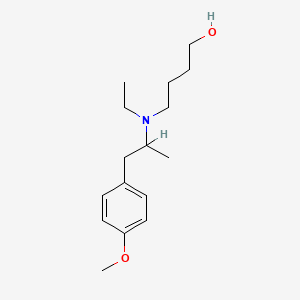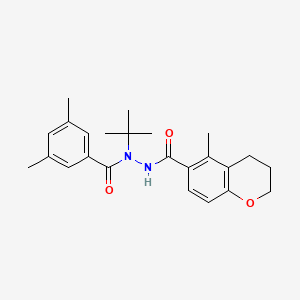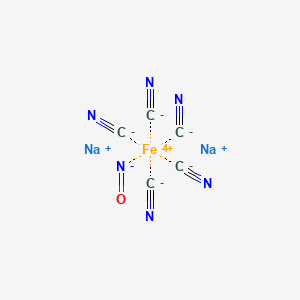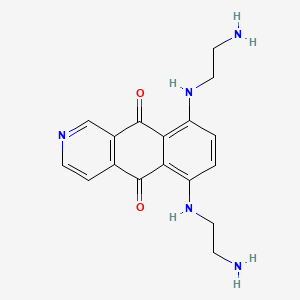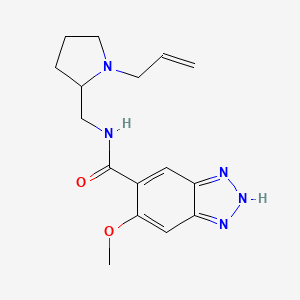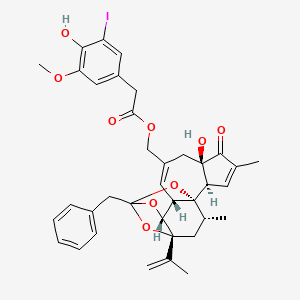
5'-Iodo-résinifératoxine
Vue d'ensemble
Description
5’-Iodoresiniferatoxin is a potent vanilloid receptor antagonist . It is derived from resiniferatoxin (RTX) and belongs to the daphnane family of molecules .
Synthesis Analysis
5’-Iodoresiniferatoxin can be prepared from resiniferatoxin (RTX) by electrophilic aromatic substitution . Iodide substitutes the 5-position .Molecular Structure Analysis
The molecular formula of 5’-Iodoresiniferatoxin is C37H39IO9 . It has a molecular weight of 754.60 . The structure contains 92 bonds in total, including 53 non-H bonds, 17 multiple bonds, 9 rotatable bonds, 5 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis
The binding of 5’-Iodoresiniferatoxin is dependent upon temperature and pH value . The optimal pH value is around 7.8 to 8.0 and binding increases markedly with temperature up to 37 °C and then decreases at higher temperatures .Physical And Chemical Properties Analysis
5’-Iodoresiniferatoxin is soluble in DMSO and in ethanol .Applications De Recherche Scientifique
Antagoniste du canal TRPV1
La 5'-Iodo-résinifératoxine (5'-IRTX) est connue pour son rôle d'antagoniste puissant et partiel du canal TRPV1 (récepteur vanilloïde/capsaïcine). Cette application est importante dans la recherche axée sur la perception de la douleur, car le TRPV1 est un récepteur essentiel impliqué dans la sensation de douleur. En inhibant ce récepteur, la 5'-IRTX peut être utilisée pour étudier les voies de la douleur et les effets analgésiques potentiels .
Modulation de l'afflux de calcium
Dans des études cellulaires, la this compound s'est avérée inhiber l'afflux de calcium induit par la capsaïcine dans les cellules exprimant les canaux TRPV1. Cette propriété est utilisée dans la recherche pour comprendre la régulation des ions calcium, qui jouent un rôle vital dans divers processus cellulaires .
Effets hypothermiques
De manière surprenante, la this compound a été observée pour provoquer une réponse hypothermique chez la souris, similaire à celle provoquée par la capsaïcine. Cet effet est particulièrement intrigant et suggère des applications potentielles dans l'étude de la thermorégulation et de la réponse du corps aux changements de température .
Interaction avec les neurones du ganglion de la racine dorsale
Le composé abolit également l'effet inhibiteur de la capsaïcine sur les courants Cav dans les neurones du ganglion de la racine dorsale (DRG). Cette application est cruciale pour la recherche sur la signalisation neuronale et pourrait avoir des implications pour la compréhension des fonctions des neurones sensoriels .
Mécanisme D'action
Target of Action
5’-Iodoresiniferatoxin (I-RTX) is a strong competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . The TRPV1 receptor encodes a protein of 838 amino acids forming a calcium-permeable channel that is activated by capsaicin but also by noxious heat and low extracellular pH . TRPV1 receptors are expressed in many systems in the central and peripheral nervous system, and have a particularly important role in signal conduction in afferent pain pathways .
Mode of Action
The proposed molecular mode of action of TRPV1 antagonists like 5’-Iodoresiniferatoxin is blocking of the channel pore . Several studies using either capsaicin, pH values < 6 or heat as the agonist have shown that I-RTX works as a strong competitive TRPV1 antagonist in vitro . Recent studies also revealed partial trpv1-agonist-like effects of i-rtx in the thermoregulatory system in mice, increasing intracellular ca2+ concentrations .
Biochemical Pathways
The primary biochemical pathway affected by 5’-Iodoresiniferatoxin is the TRPV1 signaling pathway . By acting as an antagonist, I-RTX can inhibit the activation of this pathway, thereby affecting the transmission of pain signals. Under certain conditions, i-rtx can also act as a partial agonist, potentially activating the pathway and increasing intracellular ca2+ concentrations .
Pharmacokinetics
It is known that the substance is soluble in dmso and in ethanol , which could influence its absorption and distribution
Result of Action
The molecular and cellular effects of 5’-Iodoresiniferatoxin’s action primarily involve changes in calcium signaling due to its interaction with the TRPV1 receptor . In vivo, I-RTX has shown analgesic activity in the capsaicin pain test . Additionally, it has been found to induce TRPV1-dependent hypothermia .
Action Environment
The action of 5’-Iodoresiniferatoxin is influenced by environmental factors such as temperature and pH value. Research with HEK 293 cells expressing TRPV1 has shown that the binding of I-RTX is dependent upon these factors. The optimal pH value is around 7.8 to 8.0 and binding increases markedly with temperature up to 37 °C and then decreases at higher temperatures .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5'-IRTX in lab experiments is its high potency and selectivity for 5'-Iodoresiniferatoxin channels. This allows for the selective activation of 5'-Iodoresiniferatoxin channels without affecting other ion channels or receptors. However, one limitation of using 5'-IRTX is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 5'-IRTX in scientific research. One area of interest is the development of new pain management strategies. 5'-IRTX has been shown to induce a long-lasting analgesic effect, making it a potential candidate for the development of new pain medications.
Another area of interest is the use of 5'-IRTX in cancer research. The selective activation of 5'-Iodoresiniferatoxin channels in cancer cells by 5'-IRTX has shown promising results in inhibiting tumor growth. Further research is needed to investigate the potential of 5'-IRTX as a cancer treatment.
Conclusion:
In conclusion, 5'-IRTX is a potent agonist of 5'-Iodoresiniferatoxin channels that has been extensively studied for its potential applications in pain management, cancer treatment, and neuroscience research. The synthesis method for 5'-IRTX has been well established, and its mechanism of action and biochemical and physiological effects have been extensively investigated. While there are some limitations to its use in lab experiments, 5'-IRTX has shown promising results in various fields of research, and there are several future directions for its use in scientific research.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5’-Iodoresiniferatoxin interacts with the TRPV1 receptor, a protein of 838 amino acids forming a calcium-permeable channel . The TRPV1 receptor is activated by capsaicin but also by noxious heat and low extracellular pH . The binding of 5’-Iodoresiniferatoxin is dependent upon temperature and pH value .
Cellular Effects
5’-Iodoresiniferatoxin has been shown to have effects on various types of cells. For instance, it inhibits Capsaicin induced Ca2+ influx via the activation of TRPV1 expressed in HEK-293 cells . It also exerts weak, partial agonism on recombinant TRPV1 in vitro .
Molecular Mechanism
The proposed molecular mode of action of TRPV1 antagonists like 5’-Iodoresiniferatoxin is blocking of the channel pore . Several studies using either capsaicin, pH values < 6 or heat as the agonist have shown that 5’-Iodoresiniferatoxin works as a strong competitive TRPV1 antagonist in vitro .
Dosage Effects in Animal Models
In animal models, specifically mice, subcutaneous administration of 5’-Iodoresiniferatoxin (0.1–1 μmol/kg) evoked a hypothermic response similar to that evoked by capsaicin . It did not evoke this response in mice pretreated with resiniferatoxin, a potent TRPV1 agonist, or in naive TRPV1-null mice .
Propriétés
IUPAC Name |
[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-25(17-34(42)29(37)11-21(3)32(34)41)19-44-30(39)15-24-13-27(38)31(40)28(14-24)43-5/h6-14,22,26,29,33,40,42H,1,15-19H2,2-5H3/t22-,26+,29-,33-,34-,35-,36?,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUJORCXGLGWDV-RYACRXIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39IO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



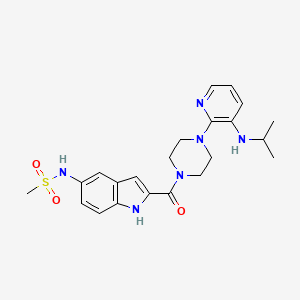
![Trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B1662857.png)
